molecular formula C12H13N5S B11491510 2-(phthalazin-1-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide

2-(phthalazin-1-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B11491510
M. Wt: 259.33 g/mol
InChI Key: BMSXOACHRQIWSH-UHFFFAOYSA-N
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Description

2-(phthalazin-1-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a phthalazine ring, a prop-2-en-1-yl group, and a hydrazinecarbothioamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(phthalazin-1-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of phthalazine with prop-2-en-1-yl hydrazinecarbothioamide under specific conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency.

Chemical Reactions Analysis

2-(phthalazin-1-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, researchers may explore its potential as a therapeutic agent. Additionally, it may have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(phthalazin-1-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 2-(phthalazin-1-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide stands out due to its unique structure and properties. Similar compounds may include other phthalazine derivatives or hydrazinecarbothioamide analogs. Each of these compounds may have distinct chemical and biological properties, making them suitable for different applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

1-(phthalazin-1-ylamino)-3-prop-2-enylthiourea

InChI

InChI=1S/C12H13N5S/c1-2-7-13-12(18)17-16-11-10-6-4-3-5-9(10)8-14-15-11/h2-6,8H,1,7H2,(H,15,16)(H2,13,17,18)

InChI Key

BMSXOACHRQIWSH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC1=NN=CC2=CC=CC=C21

Origin of Product

United States

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